molecular formula C12H8F2N4O2S B1393208 N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291486-52-6

N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B1393208
M. Wt: 310.28 g/mol
InChI Key: AKQLXUCXKVTWLU-UHFFFAOYSA-N
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Description

“N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazolo compounds often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of triazolo compounds can be optimized using various techniques. For example, the geometry optimization of the molecular structure of a studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .


Chemical Reactions Analysis

Triazolo compounds can undergo various chemical reactions. For instance, a pale yellow solid was obtained with a yield of 92% after a certain reaction . The reaction resulted in a compound with a melting point of 188–189 °C .


Physical And Chemical Properties Analysis

Triazolo compounds exhibit various physical and chemical properties. For example, a certain compound was found to be a pale yellow solid with a melting point of 188–189 °C . Its 1H NMR (200 MHz, DMSO) δ was 8.63–8.48 (m, 2H), among other values .

Scientific Research Applications

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals containing perfluoroalkyl moieties, like N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, are extensively used in numerous industrial and commercial applications. The microbial degradation of these chemicals leads to the formation of perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). This process and its implications for environmental fate and ecotoxicological assessment are vital areas of study to understand the environmental impact of these chemicals (Liu & Avendaño, 2013).

Sulfonamide Inhibitors in Clinical Applications

Sulfonamide compounds, potentially including N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, are a significant class of synthetic bacteriostatic antibiotics and are utilized in a wide range of medical applications. They have been found to be crucial in the therapy of bacterial infections and diseases caused by other microorganisms. Sulfonamides are also integral components of many clinically used drugs such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their roles extend to inhibiting various enzymes and receptors, highlighting their broad spectrum of applications in clinical and therapeutic settings (Gulcin & Taslimi, 2018).

Applications in Optical Sensing and Medicinal Chemistry

Compounds containing heteroatoms like N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide and their derivatives play a significant role in the synthesis of optical sensors due to their unique properties. These derivatives have applications in both biological and medicinal fields. Their ability to form coordination as well as hydrogen bonds makes them suitable candidates for sensing probes. The review of literature from 2005 to 2020 emphasizes the importance of these compounds in the development of advanced sensing materials and their broad applications in medicinal chemistry (Jindal & Kaur, 2021).

Future Directions

Given the versatile biological activities of triazolo compounds , there is potential for further exploration and development of these compounds. For instance, there is an increasing need to develop alternative treatments, novel agents, that act via a unique mechanism of action relative to currently used drugs . This suggests potential future directions in the research and development of triazolo compounds.

properties

IUPAC Name

N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N4O2S/c13-9-4-3-8(6-10(9)14)17-21(19,20)11-2-1-5-18-7-15-16-12(11)18/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQLXUCXKVTWLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NN=C2C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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